molecular formula C10H16O3 B15331451 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one

7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one

Cat. No.: B15331451
M. Wt: 184.23 g/mol
InChI Key: AYCMVCZMZULRCZ-UHFFFAOYSA-N
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Description

7-Methyl-1,9-dioxaspiro[55]undecan-4-one is a spiro compound characterized by a unique bicyclic structure that includes a spiro junction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 50-100°C)

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the spiro junction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted spiro compounds

Scientific Research Applications

7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing spirocyclic drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to biological effects. The pathways involved may include inhibition of microbial growth or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Dioxaspiro[5.5]undecane
  • 1,3-Dioxane derivatives
  • 1,3-Dithiane derivatives

Uniqueness

7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one is unique due to its specific spiro structure and the presence of a methyl group, which can influence its reactivity and biological activity. Compared to other spiro compounds, it may offer distinct advantages in terms of stability and functionality.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

11-methyl-1,9-dioxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C10H16O3/c1-8-7-12-5-3-10(8)6-9(11)2-4-13-10/h8H,2-7H2,1H3

InChI Key

AYCMVCZMZULRCZ-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC12CC(=O)CCO2

Origin of Product

United States

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